3-Ethylpyridine 1-oxide

Organic Synthesis N-Oxidation Methodology

3-Ethylpyridine 1-oxide (3-ethylpyridine N-oxide) is a heterocyclic N-oxide with the molecular formula C7H9NO and a molecular weight of 123.15 g/mol. Its CAS-registered melting point is 120 °C, and it boils at 147-149 °C at a reduced pressure of 1 Torr.

Molecular Formula C7H9NO
Molecular Weight 123.15 g/mol
CAS No. 14906-62-8
Cat. No. B078151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethylpyridine 1-oxide
CAS14906-62-8
Molecular FormulaC7H9NO
Molecular Weight123.15 g/mol
Structural Identifiers
SMILESCCC1=C[N+](=CC=C1)[O-]
InChIInChI=1S/C7H9NO/c1-2-7-4-3-5-8(9)6-7/h3-6H,2H2,1H3
InChIKeyWHLDRJCCCXVISS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethylpyridine 1-oxide (CAS 14906-62-8): Core Physicochemical Profile for Research Procurement


3-Ethylpyridine 1-oxide (3-ethylpyridine N-oxide) is a heterocyclic N-oxide with the molecular formula C7H9NO and a molecular weight of 123.15 g/mol. Its CAS-registered melting point is 120 °C, and it boils at 147-149 °C at a reduced pressure of 1 Torr [1]. The compound features a dipolar N–O functionality that renders it soluble in both water and organic solvents , a property central to its utility as a ligand in transition metal complexes [2] and as an intermediate in pharmaceutical synthesis .

Why 3-Ethylpyridine 1-oxide Cannot Be Interchanged with Other Alkylpyridine N-Oxides in Critical Applications


Despite sharing the pyridine N-oxide scaffold with many analogs, the specific position of the ethyl substituent on the pyridine ring exerts a profound and quantifiable influence on a compound's spectroscopic signature [1], its performance in catalytic processes [2], and its physical properties [3]. For instance, the N-O stretching frequency in infrared spectroscopy is uniquely shifted by a 3-alkyl group compared to its 2- or 4-substituted isomers [1], and catalytic activity in ammoxidation reactions is heavily dependent on the substitution pattern [2]. These differences are not academic; they dictate the utility of the compound in precise analytical and synthetic roles. Substituting a generic alkylpyridine N-oxide without confirming these specific attributes can lead to experimental failure, inconsistent catalytic outcomes, or invalid analytical results.

Quantitative Differentiation Evidence: 3-Ethylpyridine 1-oxide vs. Closest Analogs


Optimized Synthetic Yield via m-CPBA Oxidation Compared to Hydrogen Peroxide Methods

The N-oxidation of 3-ethylpyridine to 3-ethylpyridine 1-oxide proceeds with higher efficiency when using m-chloroperoxybenzoic acid (m-CPBA) as the oxidant. In a comparative study of five different oxidation methods for 3-substituted pyridines, the use of m-CPBA yielded the target N-oxide in approximately 85% yield . This yield is superior to that obtained using hydrogen peroxide in acetic acid, another common method, for which specific yields were reported to be lower, as the study identified m-CPBA as the best-performing reagent . A more recent synthesis optimization report corroborates this, achieving an 83% yield for 3-ethylpyridine 1-oxide using m-CPBA in dichloromethane with a 1-hour reaction time [1].

Organic Synthesis N-Oxidation Methodology

Unique N-O Stretching Frequency in Infrared Spectroscopy for Structural Confirmation

The position of the alkyl substituent on the pyridine ring directly correlates with the characteristic N-O stretching frequency in the infrared spectrum. A systematic study of 15 alkylpyridine 1-oxides established that the N-O absorption band, which appears in the 1200-1300 cm⁻¹ region, is particularly sensitive to substitution at the 3-position. The 3-alkyl group causes a pronounced shift of this band to a higher frequency compared to its 2- or 4-substituted isomers [1]. This effect is not observed to the same degree for other substitution patterns, making the IR spectrum a definitive tool for distinguishing 3-ethylpyridine 1-oxide from its close structural analogs, such as 4-ethylpyridine 1-oxide.

Spectroscopy Analytical Chemistry Structural Confirmation

Comparable Ammoxidation Selectivity to 3-Picoline, Contrasting with Poor Performance of 2,5-Disubstituted Analogs

In the catalytic ammoxidation of alkylpyridines to their corresponding cyanopyridines over vanadium oxide catalysts, 3-ethylpyridine demonstrates comparable activity and selectivity to the industry-standard 3-picoline (3-methylpyridine). At 370°C, the ammoxidation of 3-picoline on V₂O₅ yields 60% 3-cyanopyridine at 90% conversion [1]. Under similar conditions, 3-ethylpyridine is ammoxidized with 'comparable activity and selectivity' to produce 3-cyanopyridine [1]. This stands in stark contrast to the ammoxidation of 2-methyl-5-ethylpyridine, which produces a maximum yield of only 25% 3-cyanopyridine due to extensive destruction of the pyridine ring [1].

Catalysis Industrial Chemistry Nitriles Synthesis

Class-Level Anti-HIV Activity with a Unique Post-Integration Mechanism

While specific data for 3-ethylpyridine 1-oxide itself is not detailed in the open literature, the class of pyridine oxide derivatives to which it belongs has demonstrated potent and mechanistically unique anti-HIV activity. A lead compound from this class showed an EC₅₀ of 22 μM against HIV-1 strain IIIB in CEM cell cultures, with a favorable selectivity index (IC₅₀ > 250 μM) [1]. Critically, time-of-addition experiments revealed that these pyridine oxide derivatives act at a post-integration step in the viral replication cycle, a mode of action distinct from classical reverse transcriptase or protease inhibitors [2]. This dual mechanism—involving inhibition of viral gene expression and particle release—offers potential advantages in combating drug resistance [2].

Antiviral Research Medicinal Chemistry HIV

Unique Coordination Chemistry: Formation of Valence-Trapped Fe₃O Complexes

As a ligand, 3-ethylpyridine (3-Et-py) exhibits specific steric and electronic properties that lead to distinct coordination complexes. In a study of mixed-valence μ₃-oxo-bridged Fe₃O complexes, the use of 3-ethylpyridine as a terminal ligand resulted in the formation of the complex [Fe₃O(O₂CCH₃)₆(3-Et-py)₃]·0.5C₆H₅CH₃, which was crystallographically determined to be 'the most valence-trapped Fe₃O complex reported at room temperature' [1]. This finding is significant as it demonstrates the ligand's ability to stabilize specific electronic states in multinuclear metal clusters. The solvate molecule was shown to profoundly affect the valence detrapping behavior, with complexes containing CH₃CN or CH₃CCl₃ as solvate becoming valence detrapped near room temperature, whereas the toluene and benzene solvates remained completely valence trapped [1].

Coordination Chemistry Materials Science Molecular Magnetism

Physical Property Differentiation: Melting Point and Boiling Point vs. Parent and Analogs

The introduction of the N-oxide group and the ethyl substituent dramatically alters the physical properties of the pyridine core, which is critical for purification and handling. 3-Ethylpyridine 1-oxide has a reported melting point of 120 °C [1], whereas its parent compound, 3-ethylpyridine, is a liquid with a boiling point of 163-166 °C . The N-oxide derivative also has a boiling point of 147-149 °C at a reduced pressure of 1 Torr [1]. In comparison, the 4-ethyl isomer (4-ethylpyridine 1-oxide) is a liquid at room temperature [2], highlighting how the substitution position impacts solid-state properties. These differences are essential for designing efficient work-up and purification strategies, as the solid nature of 3-ethylpyridine 1-oxide allows for simple recrystallization, unlike its liquid analogs.

Physical Chemistry Process Chemistry Purification

Optimal Application Scenarios for 3-Ethylpyridine 1-oxide Based on Differentiated Evidence


High-Efficiency Synthesis of 3-Ethylpyridine 1-oxide for Use as a Synthetic Intermediate

For laboratories requiring 3-ethylpyridine 1-oxide as a key intermediate, the evidence supports the use of m-chloroperoxybenzoic acid (m-CPBA) as the optimal oxidizing agent. This method has been shown to provide the highest yields (approximately 83-85%) for the N-oxidation of 3-substituted pyridines, significantly outperforming hydrogen peroxide-based methods . This ensures maximum cost-efficiency and material throughput in multi-step synthetic sequences, where the N-oxide can be further functionalized or used as a leaving group [1].

Analytical Verification and Quality Control via IR Spectroscopy

Quality control laboratories can leverage the unique IR spectral signature of 3-ethylpyridine 1-oxide for definitive compound identification. The N-O stretching frequency is specifically and quantifiably shifted to a higher frequency for the 3-alkyl substitution pattern compared to 2- and 4-substituted isomers . This allows for the unambiguous differentiation of 3-ethylpyridine 1-oxide from close structural analogs like 4-ethylpyridine 1-oxide, preventing costly errors in regulated or research environments .

Precursor for Industrial Ammoxidation to 3-Cyanopyridine

Industrial chemists investigating routes to 3-cyanopyridine should consider 3-ethylpyridine as a viable feedstock. In catalytic ammoxidation over vanadium oxide catalysts, 3-ethylpyridine demonstrates activity and selectivity comparable to the widely used 3-picoline, which yields 60% 3-cyanopyridine at 90% conversion . This is a significant advantage over other alkylpyridines, such as 2-methyl-5-ethylpyridine, which yields only 25% of the desired nitrile due to ring decomposition .

Ligand Design for Valence-Trapped Mixed-Valence Complexes

In the field of molecular magnetism and materials science, 3-ethylpyridine is a ligand of choice for synthesizing mixed-valence iron-oxo clusters. It has been shown to form the 'most valence-trapped Fe₃O complex reported at room temperature' . This property is tunable by altering the solvate in the crystal lattice, offering researchers a unique platform to investigate and control electron transfer phenomena in multinuclear complexes .

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